Methyl 2,6-bis(hydroxymethyl)isonicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

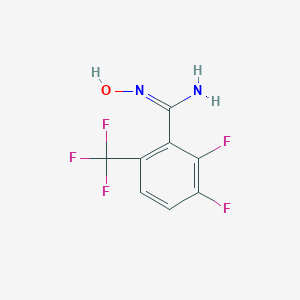

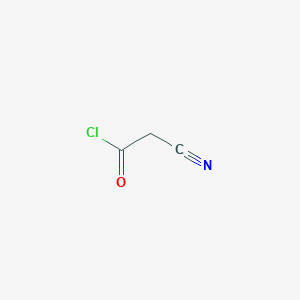

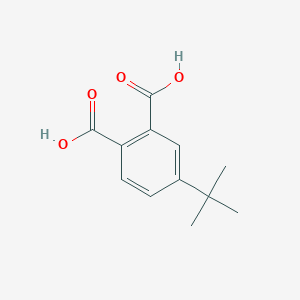

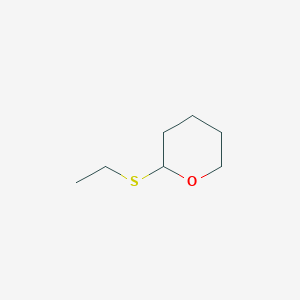

“Methyl 2,6-bis(hydroxymethyl)isonicotinate” is a chemical compound with the molecular formula C9H11NO4 . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of 2,6-bis(hydroxymethyl)pyridine, a similar compound, has been achieved using whole-cell biocatalysis . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols . The process is characterized by high productivity and yield, enabling more efficient and perhaps more cost-competitive synthesis than classical chemical routes .Molecular Structure Analysis

The molecule consists of 11 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It contains a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 2 hydroxyl groups, 2 primary alcohols, and 1 Pyridine .Physical And Chemical Properties Analysis

“Methyl 2,6-bis(hydroxymethyl)isonicotinate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 197.19 g/mol .Wissenschaftliche Forschungsanwendungen

Thrips Pest Management

“Methyl 2,6-bis(hydroxymethyl)isonicotinate” is one of several patented 4-pyridyl carbonyl compounds being investigated for a variety of uses in thrips pest management . Thrips are tiny insects that can cause significant damage to a wide variety of plants.

Non-Pheromone Semiochemical

This compound has been identified as a non-pheromone semiochemical . Semiochemicals are chemicals that convey a signal from one organism to another, so they can modify the behavior of the recipient organism. In this case, “Methyl 2,6-bis(hydroxymethyl)isonicotinate” can affect the behavior of thrips.

Mass Trapping

Research indicates that this non-pheromone semiochemical has the potential to be used for mass trapping of thrips . This could be a significant development in pest management strategies.

Lure and Kill

“Methyl 2,6-bis(hydroxymethyl)isonicotinate” could also be used in a “lure and kill” strategy . This involves attracting pests to a specific location where they can then be eliminated.

Lure and Infect

Another potential application is the “lure and infect” strategy . This is similar to the “lure and kill” strategy, but instead of killing the pests, they are infected with a pathogen or parasite that will reduce their numbers over time.

Behavioural Synergist

This compound could also be used as a behavioural synergist in conjunction with insecticides . This means that it could enhance the effectiveness of insecticides, making them more efficient at controlling pest populations.

Safety and Hazards

“Methyl 2,6-bis(hydroxymethyl)isonicotinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

Methyl 2,6-bis(hydroxymethyl)isonicotinate is a complex organic compound with the molecular formula C9H11NO4 The primary targets of this compound are not well-documented in the literature

Mode of Action

It’s known that it can act as an esterification agent in organic synthesis , but the specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It’s known that it can be used in the synthesis of other compounds , suggesting that it may play a role in various biochemical reactions.

Result of Action

As an esterification agent, it may facilitate the formation of ester bonds in other compounds , but the specific effects of these reactions at the molecular and cellular level are yet to be elucidated.

Action Environment

The action of Methyl 2,6-bis(hydroxymethyl)isonicotinate can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is typically stored at room temperature . Moreover, it should be handled with appropriate personal protective equipment to avoid contact with skin and eyes .

Eigenschaften

IUPAC Name |

methyl 2,6-bis(hydroxymethyl)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-14-9(13)6-2-7(4-11)10-8(3-6)5-12/h2-3,11-12H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWLYZSVSSOHMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC(=C1)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B169322.png)